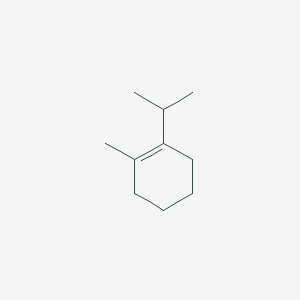
1-((5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl)pyrrolidine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as PIM-1 inhibitor and has been studied extensively for its mechanism of action and biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 1-((5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl)pyrrolidine involves the inhibition of PIM-1 kinase activity. PIM-1 kinase is a serine/threonine kinase that is known to play a crucial role in the regulation of cell growth and survival. Inhibition of PIM-1 kinase activity leads to the downregulation of various signaling pathways that are involved in the development and progression of cancer.
Biochemical and Physiological Effects:
This compound has been shown to have a significant impact on the biochemical and physiological processes of cancer cells. It has been found to reduce the expression of various proteins that are involved in the growth and proliferation of cancer cells, leading to the inhibition of cancer cell growth and proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-((5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl)pyrrolidine in lab experiments include its high potency and specificity for PIM-1 kinase inhibition. However, the limitations include its potential toxicity and the need for further studies to determine its efficacy and safety in vivo.
Zukünftige Richtungen
There are several future directions for the study of 1-((5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl)pyrrolidine. These include the development of new cancer treatments based on its PIM-1 kinase inhibition activity, the investigation of its potential applications in other areas such as cardiovascular disease and inflammation, and the development of new analogs with improved potency and safety profiles.
Conclusion:
In conclusion, this compound is a chemical compound that has significant potential in the field of scientific research. Its PIM-1 kinase inhibition activity has been extensively studied for its potential applications in cancer research, and there are several future directions for its study in other areas. However, further studies are needed to determine its efficacy and safety in vivo before it can be used in clinical settings.
Synthesemethoden
The synthesis of 1-((5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl)pyrrolidine involves the reaction of 5-isopropyl-2-methoxy-4-methylbenzenesulfonyl chloride with pyrrolidine in the presence of a base. The resulting compound is then purified using column chromatography to obtain the final product.
Wissenschaftliche Forschungsanwendungen
1-((5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl)pyrrolidine has been extensively studied for its potential applications in the field of cancer research. It has been found to inhibit the activity of PIM-1 kinase, which is known to play a crucial role in the development and progression of various types of cancer. Inhibition of PIM-1 kinase activity has been shown to reduce the growth and proliferation of cancer cells, making this compound a potential candidate for the development of new cancer treatments.
Eigenschaften
Molekularformel |
C15H23NO3S |
|---|---|
Molekulargewicht |
297.4 g/mol |
IUPAC-Name |
1-(2-methoxy-4-methyl-5-propan-2-ylphenyl)sulfonylpyrrolidine |
InChI |
InChI=1S/C15H23NO3S/c1-11(2)13-10-15(14(19-4)9-12(13)3)20(17,18)16-7-5-6-8-16/h9-11H,5-8H2,1-4H3 |
InChI-Schlüssel |
FYHQUUAOAMFUJH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C(C)C)S(=O)(=O)N2CCCC2)OC |
Kanonische SMILES |
CC1=CC(=C(C=C1C(C)C)S(=O)(=O)N2CCCC2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(4-methoxynaphthalen-1-yl)sulfonyl]-2,3-dihydro-1H-indole](/img/structure/B224972.png)


![1-[(4-Methoxy-2,3,5-trimethylphenyl)sulfonyl]pyrrolidine](/img/structure/B224995.png)
![1-[(2-Methoxy-5-methylphenyl)sulfonyl]pyrrolidine](/img/structure/B225000.png)




![1-[(4-Chloro-1-naphthyl)sulfonyl]pyrrolidine](/img/structure/B225056.png)



